molecular formula C8H10ClN3S B7948031 (E)-(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine;hydrochloride

(E)-(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine;hydrochloride

Cat. No.: B7948031
M. Wt: 215.70 g/mol
InChI Key: OEZPVSPULCMUQB-VRTOBVRTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Name: (E)-(3-Methyl-1,3-benzothiazol-2-ylidene)hydrazine;hydrochloride hydrate
Molecular Formula: C₈H₉N₃S·HCl·H₂O
Molecular Weight: 233.72 g/mol
Physical Properties:

  • Melting Point: 270–276°C (decomposition)
  • Solubility: Water, DMSO, methanol Applications:
  • Key reagent in benzothiazolone azo dye synthesis.
  • Used in biochemical assays for cholesterol, benzodiazepines, and enzyme activity measurements .

Properties

IUPAC Name

(E)-(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S.ClH/c1-11-6-4-2-3-5-7(6)12-8(11)10-9;/h2-5H,9H2,1H3;1H/b10-8+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZPVSPULCMUQB-VRTOBVRTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=N/N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4338-98-1, 149022-15-1
Record name MBTH hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65901
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2(3H)-Benzothiazolone, 3-methyl-, hydrazone, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-methylbenzothiazol-2(3H)-one hydrazone monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.176
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Methyl-2-benzothiazolinone hydrazone hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-benzothiazolinone hydrazone hydrochloride typically involves the reaction of 3-methyl-2-benzothiazolinone with hydrazine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of 3-Methyl-2-benzothiazolinone hydrazone hydrochloride follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and reactant concentrations to achieve high yields and purity .

Scientific Research Applications

Analytical Chemistry

Spectrophotometric Determination

MBTH hydrochloride is widely used as a chromogenic reagent in spectrophotometric assays. It facilitates the determination of various analytes through colorimetric changes upon reaction. Key applications include:

  • Determination of Cholesterol : MBTH is utilized in methods for cholesterol quantification, leveraging its ability to form colored complexes with cholesterol derivatives .
  • Detection of Benzodiazepines : It serves as a reagent for the detection of benzodiazepines in pharmaceutical formulations and biological samples .
  • Assessment of Enzyme Activity : MBTH is employed in assays to measure enzyme activities by monitoring the formation of colored products .

Environmental Analysis

MBTH hydrochloride is also significant in environmental chemistry:

  • Residual Chlorine Measurement : It is used as an electrophilic coupling reagent for the spectrophotometric determination of chloramine-B and other residual chlorine compounds in water samples .
  • Trace Element Detection : The compound aids in the spectrophotometric determination of trace amounts of selenium and tellurium in environmental samples, providing essential data for pollution monitoring .

Biochemical Applications

Reagent in Biological Studies

In biochemistry, MBTH hydrochloride finds applications as a reagent for various biological assays:

  • Hormonal Studies : It helps elucidate the effects of hormones on biological systems by serving as a reactive agent that can interact with biomolecules .
  • Neurotransmitter Research : The compound has been explored for its potential interactions with neurotransmitters, contributing to studies on neurological functions .

Synthesis of Dyes

MBTH hydrochloride plays a critical role in synthetic chemistry, particularly in the production of dyes:

  • Benzothiazolium Azo Dyes : It is integral to the synthesis of benzothiazolium azo dyes, which are used extensively in textile and food industries due to their vibrant colors and stability .

Case Study 1: Spectrophotometric Method for Selenium Detection

A study demonstrated the effectiveness of MBTH hydrochloride in detecting selenium (IV) traces in environmental samples. The method showcased high sensitivity and specificity, making it suitable for regulatory compliance testing.

Case Study 2: Cholesterol Determination

Research highlighted the use of MBTH in a novel assay for cholesterol determination, achieving accurate results comparable to established methods. This application underscores its potential utility in clinical laboratories.

Mechanism of Action

The mechanism of action of 3-Methyl-2-benzothiazolinone hydrazone hydrochloride involves the loss of two electrons and one proton upon oxidation, forming an electrophilic intermediate. This intermediate can then react with various nucleophiles, leading to the formation of colored products. These reactions are often used in spectrophotometric analyses to detect and quantify specific compounds .

Comparison with Similar Compounds

Structural Features

The target compound features a benzothiazole ring fused with a hydrazine hydrochloride group. Its (E)-configuration distinguishes it from stereoisomers like the (Z)-variant (melting point ~275°C) . Key analogs include:

Compound Name Substituent/Backbone Key Structural Differences
Propylhydrazine Hydrochloride (PHC) Propyl group Aliphatic chain instead of benzothiazole
(2-Thienylmethyl)Hydrazine HCl (THC) Thienylmethyl group Heteroaromatic substituent (thiophene)
Phenylhydrazine Hydrochloride Phenyl group Simple aromatic ring, no sulfur atom
Hydroxylamine Hydrochloride –NH₂OH group Hydroxylamine instead of hydrazine

Reactivity in Chemical Reactions

Reaction Type Target Compound Behavior Comparison with Analogs
Condensation Forms hydrazones via carbonyl attack . Phenylhydrazine shows higher yield in aldol condensation .
Nucleophilic Attack Reacts at benzothiazole carbonyl group. Simpler hydrazines (e.g., hydrazine hydrate) attack C-2 in chromanones .
Redox Activity Not documented in perovskite precursors. PHC and THC reduce I₂ in perovskite solar cells, achieving 22.6–23.0% efficiency .

Physicochemical Properties

Property Target Compound PHC/THC Phenylhydrazine HCl Hydroxylamine HCl
Melting Point (°C) 270–276 Not reported ~240–250 (decomp.) ~155–160
Solubility Polar solvents Likely similar Ethanol, water Water, ethanol
Thermal Stability High (decomposition) Moderate Moderate Low

Biological Activity

(E)-(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine;hydrochloride, also known as 3-Methyl-2-benzothiazolinone hydrazone hydrochloride, is a compound of interest in various biological studies due to its potential pharmacological properties. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C8H10ClN3S
  • Molecular Weight : 215.70 g/mol
  • Solubility : Soluble in water, dimethyl sulfoxide (DMSO), and methanol .

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • Anticonvulsant Activity : Studies have shown that derivatives of benzothiazole hydrazine compounds possess anticonvulsant properties. For instance, specific derivatives were effective in suppressing convulsions induced by electrical stimulation in animal models .
  • Antimicrobial Effects : The compound has demonstrated antimicrobial activity against several bacterial strains, suggesting its potential as an antimicrobial agent in clinical settings.
  • Antioxidant Properties : The compound's ability to scavenge free radicals contributes to its antioxidant effects, which may play a role in preventing oxidative stress-related diseases.
  • Enzyme Inhibition : As an electrophilic coupling reagent, it is utilized in various biochemical assays to determine enzyme activity and can inhibit specific enzyme pathways involved in disease processes .

Pharmacological Applications

The biological activity of this compound has been explored in various contexts:

  • Cancer Research : Some studies suggest that the compound may inhibit tumor growth by affecting cellular signaling pathways associated with cancer progression.
  • Neurological Disorders : Its anticonvulsant properties indicate potential applications in treating epilepsy and other neurological disorders.

Case Studies and Research Findings

StudyFindings
Saeed et al. (2014)Investigated the anticonvulsant effects of benzothiazole derivatives, noting significant suppression of electrically induced convulsions .
Antimicrobial StudyDemonstrated effectiveness against multiple bacterial strains, highlighting its potential as an antimicrobial agent.
Antioxidant ActivityShowed significant free radical scavenging ability, indicating potential use in oxidative stress-related conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine;hydrochloride
Reactant of Route 2
(E)-(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.